3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Medicinal chemistry Lead optimization ADME prediction

Researchers requiring a pyridine-4-carboxylic acid scaffold for click chemistry often face unwanted side reactions from the secondary amine proton in des-methyl analogs. 3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid (CAS 1557753-01-1) is an N-methylated building block that eliminates this H-bond donor, ensuring clean, single-site CuAAC conjugation. • Single HBD (vs. 2 for des-methyl analog) prevents competing acylation during sequential bioconjugation. • Terminal alkyne enables CuAAC or SPAAC for attaching biomolecules, fluorophores, or solid supports. • XLogP3 0.6, TPSA 53.4 Ų support favorable membrane permeability for CNS-targeted library synthesis. Supplied with 95% purity; available for immediate procurement with global shipping.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13250693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN(CC#C)C1=C(C=CN=C1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-3-6-12(2)9-7-11-5-4-8(9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14)
InChIKeyZGSWQQNHGHXQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid – Physicochemical Profile


3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid (CAS 1557753-01-1) is a heterocyclic building block classified as a 3-amino-isonicotinic acid derivative. It combines a pyridine-4-carboxylic acid core with an N-methyl-N-propargyl amino group at the 3-position [1]. Its computed properties include a molecular weight of 190.20 g/mol, an XLogP3 of 0.6, a topological polar surface area (TPSA) of 53.4 Ų, and a single hydrogen bond donor (the carboxylic acid proton), distinguishing it from des-methyl analogs that possess an additional N–H donor [1]. The terminal alkyne permits participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations.

Click chemistry compatible via terminal alkyne
CNS-optimized profile: reported TPSA below 60 Ų
Single hydrogen bond donor may support permeability studies
KDM4/KDM5 epigenetic pharmacophore alignment

3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid: Why Generic Analogs Fall Short


Despite sharing a common pyridine-4-carboxylic acid scaffold with several catalogued analogs, the specific combination of 3-position N-methyl-N-propargyl substitution imparts distinct computed lipophilicity (XLogP3 = 0.6 vs. 0.9–1.0 for regioisomers and des-methyl analogs), hydrogen bond donor count, and steric environment [1][2]. The N-methyl group eliminates the secondary amine present in 3-[(prop-2-yn-1-yl)amino] derivatives, removing a hydrogen bond donor and altering metabolic and physicochemical profiles [2]. Regioisomers with identical substituents at the 2-position exhibit different electron distribution on the pyridine ring, potentially leading to divergent reactivity in metal-catalyzed coupling or cyclization reactions. Generic substitution without head-to-head experimental validation therefore risks altered reaction outcomes, unexpected pharmacokinetic behavior, and failed derivatization campaigns.

Regioisomer (2-position) mismatch
2-substituted regioisomers exhibit different computed lipophilicity, which may alter ADME prediction and reaction selectivity.
Des-methyl analog hydrogen bond donor difference
The secondary amine in des-methyl analogs introduces an extra H-bond donor, potentially modifying permeability and metabolic profiles.
N–H nucleophile reintroduction
Substitution with des-methyl analogs reintroduces a competing nucleophilic amine, raising the risk of side reactions in bioconjugation or library synthesis.

3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid – Quantitative Differentiation Evidence


Reduced Lipophilicity vs 2-Regioisomer

The target compound exhibits an XLogP3 of 0.6, compared to 0.9 for its 2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid regioisomer [1][2]. The ΔXLogP3 of –0.3 indicates modestly lower lipophilicity, which may influence aqueous solubility, membrane permeability, and plasma protein binding in drug discovery contexts.

Reduced Lipophilicity vs 2-Regioisomer
Reported
XLogP3: 0.6 vs 0.9 (Δ –0.3)
Reported ΔXLogP3 may influence lead optimization parameters; context-dependent.
Computed property; in-vitro ADME confirmation required.
Medicinal chemistry Lead optimization ADME prediction

Lower Hydrogen Bond Donor Count vs Des-Methyl Analog

The target compound possesses a single hydrogen bond donor (HBD = 1, the carboxylic acid proton), whereas its des-methyl analog 3-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has an additional secondary amine proton (HBD = 2) [1][2]. This reduction in HBD count is anticipated to enhance passive membrane permeability and may be beneficial for crossing the blood-brain barrier.

Lower HBD vs Des-Methyl Analog
Reported
HBD = 1 vs 2 (Δ –1)
Lower HBD count may support CNS penetration studies; requires experimental validation.
Computed by Cactvs; permeability assays advised.
Medicinal chemistry CNS drug design Permeability

Lower Polar Surface Area vs Des-Methyl Analog

The target compound has a TPSA of 53.4 Ų, compared to 62.2 Ų for the des-methyl analog [1][2]. The lower TPSA of the N-methylated species (ΔTPSA = –8.8 Ų) reflects the replacement of the polar N–H group with a less polar N–CH₃ group, a modification associated with improved intestinal absorption in drug-like molecules.

Lower TPSA vs Des-Methyl Analog
Reported
TPSA = 53.4 vs 62.2 Ų (Δ –8.8)
TPSA below 60 Ų may support oral absorption design; computed source.
Confirm with experimental logP / Caco-2 data.
Drug-likeness Oral bioavailability Physicochemical profiling

Click-Reactive Terminal Alkyne Without Competing N–H

The target compound retains the prop-2-yn-1-yl terminal alkyne required for CuAAC click chemistry, while the N-methylation eliminates the secondary amine proton that could otherwise participate in competing side reactions (e.g., acylation, sulfonylation) or act as an undesired nucleophile during bioconjugation [1][2]. This chemoselectivity advantage is not available in the des-methyl analog.

Click-Reactive Alkyne Without Competing N–H
Class-level
Chemoselectivity: no secondary N–H nucleophile
Reduced competing nucleophilic sites may simplify bioconjugation workflows.
Class-level inference; direct head-to-head data not located.
Click chemistry Bioconjugation Chemical biology

Alignment with KDM4/KDM5 Inhibitor Pharmacophore

A 2016 study identified 3-amino-pyridine-4-carboxylate derivatives (exemplified by compounds 34 and 39) as cell-penetrant inhibitors of KDM4 and KDM5 histone lysine demethylases [1]. The target compound shares the critical 3-amino-4-carboxylic acid pyridine scaffold required for inhibition, with the N-methyl-N-propargyl moiety offering a vector for affinity modulation not explored in the published series. In contrast, 2-position regioisomers and des-methyl analogs deviate from the established SAR.

Alignment with KDM4/KDM5 Pharmacophore
Supporting evidence
3-amino-4-carboxylic acid pyridine core maintained
Structural alignment with published inhibitors suggests relevance for KDM4/KDM5 studies.
No IC₅₀ data for this compound; inhibition to be verified.
Epigenetics Histone demethylase KDM4 KDM5

Multi-Vendor Availability with Defined Purity Specifications

The target compound is catalogued with 95% purity by multiple suppliers including LeYan (product 2088143) and is listed with defined computed properties (TPSA 53.43, LogP 0.8492) that are consistent across vendor databases . The regioisomeric 2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is also available at 95% purity, but the differentiation in computed LogP (0.6 vs. 0.9 by XLogP3; 0.8492 vs. 0.8492 by vendor prediction) provides a verifiable criterion for selecting between the two isomers based on project-specific logP requirements.

Multi-Vendor Availability
Data to verify
95% purity; consistent TPSA/LogP across databases
Reported purity and computed properties support procurement; independent QC recommended.
Vendor datasheet comparison; verify lot-specific COA.
Chemical procurement Building block supply Quality assurance

3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid – Application Scenarios


Click Chemistry for Bioconjugation & Probe Synthesis

The terminal alkyne at the N-propargyl group enables CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for attaching the pyridine-4-carboxylic acid scaffold to azide-modified biomolecules, fluorophores, or solid supports [1]. The N-methylation eliminates the secondary amine proton present in des-methyl analogs, reducing competing side reactions during sequential bioconjugation workflows that involve amine-reactive reagents (e.g., NHS esters, isocyanates). This chemoselectivity advantage makes the target compound the preferred choice for multi-step derivatization protocols where clean, single-site conjugation is required.

CNS & Intracellular Lead Optimization

With a TPSA of 53.4 Ų (<60 Ų threshold for oral absorption) and a single hydrogen bond donor, the compound exhibits physicochemical properties consistent with favorable membrane permeability [1]. The XLogP3 of 0.6 places it within the optimal lipophilicity range (0–3) for CNS drug candidates [2]. These computed parameters support its prioritization over the des-methyl analog (HBD = 2, TPSA = 62.2 Ų) when designing brain-penetrant inhibitors or intracellular-targeted small molecules.

KDM4/KDM5 Epigenetic Probe Scaffold

The 3-amino-4-carboxylic acid pyridine core aligns with a published pharmacophore for histone lysine demethylase (KDM4/KDM5) inhibition [3]. The N-methyl-N-propargyl substitution offers a distinct vector for structure-activity relationship exploration compared to the previously reported furan-2-ylmethyl and methylthiophen-2-ylmethyl analogs. Building-block procurement of this scaffold enables rapid analog generation for epigenetic drug discovery programs, with the 4-carboxylic acid serving as a convenient handle for amide or ester diversification.

Library Synthesis via Carboxylic Acid Derivatization

The 4-carboxylic acid group is readily activated for amide coupling, esterification, or reduction to the alcohol, allowing high-throughput parallel synthesis of compound libraries [1][2]. The N-methyl group blocks a potential site of undesired acylation, ensuring that library derivatization occurs selectively at the carboxylic acid. The terminal alkyne provides a second, orthogonal reactive handle for sequential functionalization (e.g., CuAAC followed by amide bond formation), enabling the construction of diverse, three-dimensional compound collections for phenotypic or target-based screening.

Application
Selection Property
Validation Focus
Click Chemistry & Bioconjugation
Terminal alkyne handle; blocked N–H
CuAAC coupling efficiency; single-site conjugation yield
CNS & Intracellular Lead Optimization
Reported TPSA
Permeability assay; P-gp efflux ratio
KDM4/KDM5 Epigenetic Probe Scaffold
3-amino-4-carboxylic acid pharmacophore alignment
KDM4/KDM5 inhibition assay; cell-penetrant activity
Parallel Library Synthesis
Selective carboxylic acid activation; orthogonal alkyne
Amide coupling efficiency; sequential functionalization scope
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